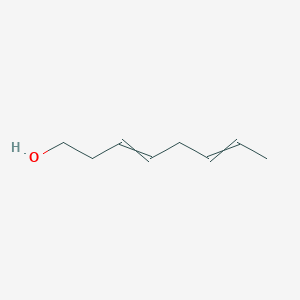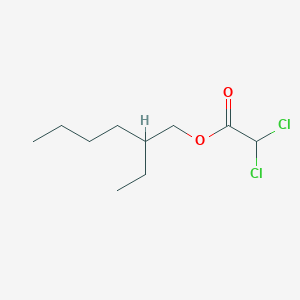
Acetic acid, dichloro-, 2-ethylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dichloro-, 2-ethylhexyl ester is an organic compound with the molecular formula C10H20O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a solvent and its use in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, dichloro-, 2-ethylhexyl ester is typically synthesized through the esterification of acetic acid with 2-ethylhexanol. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, acetic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dichloro-, 2-ethylhexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, dichloro-, 2-ethylhexyl ester has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of paints, coatings, and fragrances due to its solvent properties.
Mechanism of Action
The mechanism of action of acetic acid, dichloro-, 2-ethylhexyl ester involves its ability to act as a solvent and reactant in various chemical processes. The ester group in the compound is susceptible to hydrolysis, oxidation, and substitution reactions, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-ethylhexyl ester: Similar in structure but lacks the dichloro substitution.
Acetic acid, (2,4-dichlorophenoxy)-, 2-ethylhexyl ester: Contains a dichlorophenoxy group instead of the dichloro substitution on the acetic acid moiety.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Uniqueness
Acetic acid, dichloro-, 2-ethylhexyl ester is unique due to the presence of the dichloro substitution, which imparts distinct chemical properties and reactivity compared to other esters. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Properties
CAS No. |
68144-72-9 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
2-ethylhexyl 2,2-dichloroacetate |
InChI |
InChI=1S/C10H18Cl2O2/c1-3-5-6-8(4-2)7-14-10(13)9(11)12/h8-9H,3-7H2,1-2H3 |
InChI Key |
YZINSTAPIVCOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



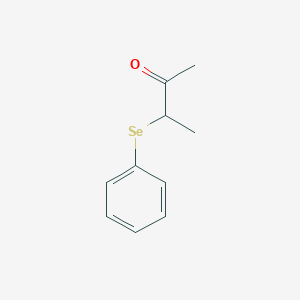

![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
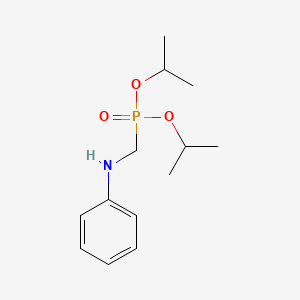
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
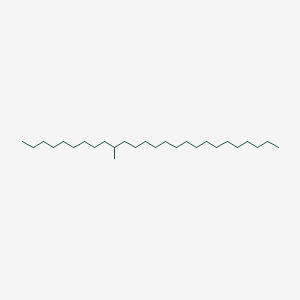
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
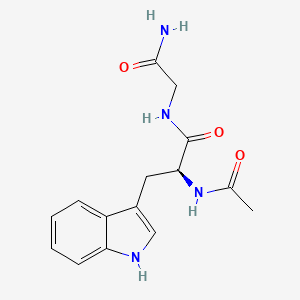
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
